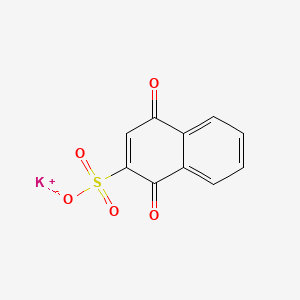

1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT

Description

1,4-Naphthoquinone-2-sulfonic acid potassium salt is an aromatic compound featuring a naphthoquinone core (a bicyclic structure with two ketone groups at the 1,4-positions) and a sulfonic acid group (-SO₃H) at the 2-position, neutralized as a potassium salt. This structure confers unique physicochemical properties, including high water solubility (enhanced by the potassium counterion), redox activity from the quinone moiety, and strong acidity from the sulfonic acid group.

Properties

CAS No. |

34169-62-5 |

|---|---|

Molecular Formula |

C10H6KO5S |

Molecular Weight |

277.32 g/mol |

IUPAC Name |

potassium;1,4-dioxonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H6O5S.K/c11-8-5-9(16(13,14)15)10(12)7-4-2-1-3-6(7)8;/h1-5H,(H,13,14,15); |

InChI Key |

SMJKYADHZUKPLT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)S(=O)(=O)[O-].[K+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)S(=O)(=O)O.[K] |

Other CAS No. |

34169-62-5 |

Pictograms |

Irritant |

Related CAS |

5690-16-4 (Parent) |

Origin of Product |

United States |

Preparation Methods

Sulfonation of 1,4-Naphthoquinone

The sulfonation is commonly performed by treating 1,4-naphthoquinone with fuming sulfuric acid (oleum) or chlorosulfonic acid under controlled temperature conditions. The process typically proceeds as follows:

- Reagents : 1,4-naphthoquinone and chlorosulfonic acid or oleum.

- Conditions : Reaction temperature maintained between 30-80°C.

- Mechanism : Electrophilic aromatic substitution where the sulfonic group is introduced at the 2-position due to electronic and steric factors.

- Workup : The reaction mixture is quenched with water, and the sulfonic acid intermediate is isolated.

This method is supported by classical sulfonation chemistry and is widely reported in literature for sulfonation of aromatic quinones.

Neutralization to Potassium Salt

The isolated 1,4-naphthoquinone-2-sulfonic acid is then neutralized with potassium hydroxide or potassium carbonate in aqueous medium:

- Reagents : Aqueous KOH or K2CO3.

- Conditions : Ambient temperature with stirring until neutral pH is reached.

- Outcome : Formation of the potassium salt, which precipitates or remains in solution depending on concentration.

This step enhances the compound's solubility and stability for further applications.

Alternative Synthetic Approaches

While sulfonation of 1,4-naphthoquinone is the main route, alternative methods include:

- Oxidation of sulfonated naphthols : Starting from 1-naphthol-2-sulfonic acid, oxidation with nitric acid or other oxidants yields the sulfonated naphthoquinone.

- Sulfonation of amino-naphthoquinones : Amino derivatives can be sulfonated and then converted to the potassium salt.

These methods are less common but provide routes for specific substitution patterns or improved yields.

Research Findings and Yield Data

A comprehensive review of literature reveals the following data on yields and purity:

| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonation with chlorosulfonic acid | 1,4-Naphthoquinone | 30-80°C, 2-4 hours | 70-85 | High purity, scalable |

| Oxidation of 1-naphthol-2-sulfonic acid | 1-Naphthol-2-sulfonic acid | HNO3, aqueous medium, room temp | 60-75 | Moderate yield, requires careful control |

| Neutralization with KOH | 1,4-Naphthoquinone-2-sulfonic acid | Aqueous KOH, ambient temperature | Quantitative | Completes conversion to potassium salt |

The sulfonation reaction is sensitive to temperature and reagent concentration, affecting regioselectivity and yield. Optimized conditions favor sulfonation at the 2-position with minimal side reactions.

Analytical and Purification Techniques

- Crystallization : The potassium salt is purified by recrystallization from water or aqueous alcohol mixtures.

- Spectroscopic characterization : UV-Vis, IR, and NMR confirm sulfonation position and salt formation.

- Chromatographic analysis : HPLC or LC-MS used to assess purity and detect impurities.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Product Form | Yield (%) | Remarks |

|---|---|---|---|---|

| Sulfonation | 1,4-Naphthoquinone + chlorosulfonic acid, 30-80°C | 1,4-Naphthoquinone-2-sulfonic acid | 70-85 | Main industrial method |

| Oxidation | 1-Naphthol-2-sulfonic acid + HNO3, aqueous, RT | 1,4-Naphthoquinone-2-sulfonic acid | 60-75 | Alternative route, moderate yield |

| Neutralization | Sulfonic acid + KOH or K2CO3, aqueous, RT | Potassium salt | Quantitative | Converts acid to potassium salt |

| Purification | Recrystallization from water or aqueous alcohol | Pure potassium salt | - | Ensures high purity |

Chemical Reactions Analysis

1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include hydroquinone derivatives and substituted naphthoquinones.

Scientific Research Applications

Organic Synthesis

NQS is widely utilized in organic synthesis due to its ability to act as a building block for the creation of more complex naphthoquinone derivatives. These derivatives have shown significant pharmacological activities against various pathogens and are used in the development of pharmaceuticals.

Key Applications:

- Synthesis of Naphthoquinones : NQS serves as a precursor for synthesizing other naphthoquinones, which can be modified to enhance their biological activity. For example, derivatives synthesized from NQS have been tested for their efficacy against several diseases, including cancer and infections caused by bacteria and fungi .

- Analytical Reagent : NQS is employed as an analytical reagent for the spectrophotometric determination of drugs containing amino groups. It reacts with primary and secondary amines to form colored products, making it useful for quantitative analysis in pharmaceutical research .

Biochemical Applications

NQS has significant biochemical applications, particularly in assays and studies involving enzyme inhibition and oxidative stress.

Biochemical Assays:

- Enzyme Inhibition Studies : Research indicates that NQS derivatives can inhibit protein tyrosine phosphatase 1B (PTP1B), which is crucial for insulin signaling. This inhibition presents potential therapeutic strategies for treating type 2 diabetes .

- Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of naphthoquinones, including those derived from NQS. These compounds help maintain redox potential in neuronal cells, protecting them from oxidative stress induced by neurotoxins .

Agricultural Applications

NQS exhibits insecticidal properties, making it valuable in agricultural settings.

Insecticide and Acaricide :

- NQS has been shown to be effective against various insect pests when applied as an insecticide or acaricide. Its stability and non-hydrolyzing nature in water facilitate its application in agriculture without the risk of rapid degradation .

Case Study 1: Synthesis and Application of NQS Derivatives

A study by Ahn et al. synthesized several NQS derivatives aimed at inhibiting PTP1B. The derivatives were evaluated for their anti-inflammatory properties and demonstrated significant activity comparable to existing anti-inflammatory drugs like meloxicam .

Case Study 2: Use of NQS in Spectrophotometric Analysis

Research conducted on the use of NQS as a labeling reagent for pharmaceutical amines showcased its effectiveness in spectrophotometric methods. The study detailed various methodologies that utilize NQS to achieve accurate quantification of amines in drug formulations .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Building block for naphthoquinone derivatives | Effective against pathogens; used in drug development |

| Biochemical Assays | Enzyme inhibition studies; neuroprotective effects | Inhibits PTP1B; protects neuronal cells from oxidative stress |

| Agricultural Applications | Insecticide and acaricide | Effective against pests; stable in aqueous solutions |

| Analytical Chemistry | Reagent for spectrophotometric determination of pharmaceutical amines | Forms colored products with amines |

Mechanism of Action

The mechanism of action of 1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in electron transfer processes. This property makes it useful in studying redox reactions and as a redox-active probe in various biochemical assays . The molecular targets and pathways involved include enzymes and proteins that participate in redox reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogs from the evidence:

Key Observations :

- Redox Activity: The quinone group in the target compound enables reversible electron transfer, unlike hydroquinone derivatives (reduced form) or amino/hydroxyl-substituted naphthalenes .

- Acidity: Sulfonic acid groups (pKa ~1) are stronger acids than carboxylic acids (pKa ~4-5) or phenolic -OH groups (pKa ~10), making the target compound more water-soluble and reactive in acidic conditions compared to BQC or hydroquinone derivatives .

- Coordination Chemistry: Unlike phosphine-based ligands (e.g., TPPTS in ), the target compound’s quinone and sulfonate groups may bind metals via oxygen atoms, similar to bathophenanthrolinedisulfonic acid (BPhDS), which is used in colorimetric assays .

Physicochemical Properties

Notes:

- Potassium salts generally improve solubility compared to sodium salts (e.g., BQC’s dipotassium form vs. monosodium salts like TPPMS) .

- The sparing solubility of 4-amino-3-hydroxy-1-naphthalenesulfonic acid contrasts with the target compound, emphasizing the role of the potassium ion and quinone structure in enhancing hydrophilicity .

Biological Activity

1,4-Naphthoquinone-2-sulfonic acid potassium salt (K-NQS) is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of K-NQS, including its anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

K-NQS has the molecular formula and is characterized by the presence of a sulfonic acid group, which enhances its solubility in water and biological fluids. This property is crucial for its bioavailability and interaction with biological systems.

Anticancer Activity

Research indicates that naphthoquinone derivatives, including K-NQS, exhibit significant anticancer properties. A study demonstrated that various 1,4-naphthoquinone derivatives showed antiproliferative effects against human breast cancer cells (MDA-MB-231) in a dose-dependent manner. The results indicated that higher concentrations of these compounds led to reduced cell viability:

| Concentration (μM) | Viability (%) |

|---|---|

| 1 | 86.55 |

| 2.5 | 79.88 |

| 5 | 25 |

| 10 | 18 |

The study concluded that the mechanism of action may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Antibacterial and Antifungal Properties

K-NQS has shown potential as an antibacterial agent. Naphthoquinones are known to disrupt bacterial cell membranes and inhibit essential metabolic processes. A review highlighted that naphthoquinones possess significant antibacterial activity against various pathogens, including resistant strains .

In addition to antibacterial effects, K-NQS also exhibits antifungal properties. It has been reported that naphthoquinone derivatives can inhibit fungal growth by interfering with cellular respiration and inducing oxidative damage .

Anti-inflammatory Effects

K-NQS demonstrates anti-inflammatory activity by inhibiting the expression of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). Studies have shown that naphthoquinones can modulate inflammatory pathways by targeting key signaling molecules like NF-κB and p38 MAPK .

A specific compound derived from naphthoquinone was noted to significantly reduce the release of inflammatory cytokines in a concentration-dependent manner, suggesting its potential use in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of naphthoquinones, including K-NQS. These compounds have been shown to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .

Q & A

Q. How does this compound interact with enzymatic systems like carbonic anhydrase?

- Methodological Answer : Design inhibition assays using a stopped-flow system to monitor enzyme activity. The quinone moiety may act as a competitive inhibitor by binding to Zn-active sites. Compare with structurally similar amines (e.g., monoethanolamine) to isolate sulfonate-quinone synergies .

Q. What advanced techniques resolve contradictions in reported degradation pathways?

- Methodological Answer : Use LC-MS/MS to track degradation products under varying conditions (pH, light, O). For photolytic degradation, employ controlled UV irradiation chambers. Conflicting data may arise from undefined reaction matrices—standardize using OECD guidelines .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | 79–83°C | |

| Molecular Formula | CHKOS | |

| Solubility in Water | Partially soluble (pH-dependent) |

Q. Table 2: Common Analytical Techniques and Applications

| Technique | Application | Pitfalls to Address |

|---|---|---|

| Cyclic Voltammetry | Redox behavior in electrochemical systems | Counterion interference |

| FT-IR | Functional group identification | Moisture artifacts in KBr pellets |

| LC-MS/MS | Degradation product profiling | Matrix suppression effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.